molecular formula C23H20N2S B2447228 2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole CAS No. 1206989-92-5

2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole

Cat. No.: B2447228
CAS No.: 1206989-92-5
M. Wt: 356.49
InChI Key: JFRZVYPSJAGNBM-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with benzylthio, phenyl, and p-tolyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzyl mercaptan with a suitable imidazole precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-1H-imidazole: Lacks the phenyl and p-tolyl groups.

    5-phenyl-1-(p-tolyl)-1H-imidazole: Lacks the benzylthio group.

    2-(benzylthio)-5-phenyl-1H-imidazole: Lacks the p-tolyl group.

Uniqueness

2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is unique due to the presence of all three substituents (benzylthio, phenyl, and p-tolyl) on the imidazole ring. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2S/c1-18-12-14-21(15-13-18)25-22(20-10-6-3-7-11-20)16-24-23(25)26-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRZVYPSJAGNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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